molecular formula C17H14Cl2N2O3 B12491642 N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12491642
M. Wt: 365.2 g/mol
InChI Key: NZDSDBJIRCRKEN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones

Properties

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C17H14Cl2N2O3/c1-10-2-3-11(18)6-13(10)20-16(22)8-21-14-5-4-12(19)7-15(14)24-9-17(21)23/h2-7H,8-9H2,1H3,(H,20,22)

InChI Key

NZDSDBJIRCRKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be done via electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond between the benzoxazinone core and the substituted phenyl ring, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzoxazinone core.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazinone ring.

    Substitution: The chloro groups on the phenyl and benzoxazinone rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide would depend on its specific biological target. Generally, benzoxazinones can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the 7-chloro group.

    N-(5-chloro-2-methylphenyl)-2-(7-chloro-3-oxo-2H-1,4-benzoxazin-4-yl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both chloro groups and the specific substitution pattern on the benzoxazinone ring may confer unique biological activities or chemical reactivity compared to similar compounds.

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